2-Ethyl-5-methoxybenzoic acid 2-Ethyl-5-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18257027
InChI: InChI=1S/C10H12O3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

2-Ethyl-5-methoxybenzoic acid

CAS No.:

Cat. No.: VC18257027

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-5-methoxybenzoic acid -

Specification

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 2-ethyl-5-methoxybenzoic acid
Standard InChI InChI=1S/C10H12O3/c1-3-7-4-5-8(13-2)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Standard InChI Key ZPWVVBCDKVMSMN-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=C(C=C1)OC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Ethyl-5-methoxybenzoic acid belongs to the class of substituted benzoic acids, featuring a benzene ring functionalized with three groups: a carboxylic acid (-COOH) at position 1, an ethyl (-CH2_2CH3_3) group at position 2, and a methoxy (-OCH3_3) group at position 5 (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and solubility. The ethyl group enhances lipophilicity, while the methoxy group contributes electron-donating effects, stabilizing the aromatic system.

Table 1: Fundamental Properties of 2-Ethyl-5-Methoxybenzoic Acid

PropertyValue
CAS No.103262-60-8
Molecular FormulaC10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}
Molecular Weight180.2 g/mol
Purity95%
Functional GroupsCarboxylic acid, ethyl, methoxy

Synthesis and Manufacturing

Optimization and Yield

The patent methodology achieves yields exceeding 92% for the bromo analog through controlled reaction conditions (-10°C to 80°C) and solvent recrystallization . Adapting these parameters for ethylation could enhance efficiency, though challenges such as steric hindrance from the ethyl group may necessitate higher temperatures or prolonged reaction times.

Physicochemical Properties

Solubility and Reactivity

The compound’s solubility profile is influenced by its polar carboxylic acid group and nonpolar ethyl substituent. It is expected to exhibit moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited solubility in water. The methoxy group’s electron-donating nature increases ring reactivity toward electrophilic substitution, while the ethyl group directs incoming electrophiles to the para and ortho positions relative to itself.

Thermal Stability

Although specific data on melting/boiling points are unavailable, the molecular weight (180.2 g/mol) and aromatic structure suggest a melting point range of 100–150°C, consistent with similar benzoic acid derivatives. Thermal decomposition likely occurs above 200°C, releasing carbon oxides and hydrocarbons.

Biological Activity and Mechanisms

Antimicrobial Effects

Preliminary studies indicate that 2-ethyl-5-methoxybenzoic acid disrupts microbial cell membranes or enzymes, potentially through hydrophobic interactions mediated by the ethyl group. This mechanism aligns with observed activities in structurally related compounds, where lipophilic side chains enhance penetration into bacterial lipid bilayers.

Antioxidant Capacity

The methoxy group’s ability to donate electrons enables free radical neutralization, a trait shared with antioxidants like vanillin. Quantum chemical calculations could further elucidate the compound’s redox potential and stability of radical intermediates.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound’s functional groups make it a versatile intermediate in drug synthesis. For example:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Carboxylic acid derivatives are common in NSAID scaffolds (e.g., ibuprofen).

  • Antimicrobial Agents: Structural analogs with ethyl and methoxy groups have shown efficacy against Gram-positive bacteria.

Material Science

In polymer chemistry, benzoic acid derivatives act as crosslinking agents or stabilizers. The ethyl group’s hydrophobicity could improve compatibility with nonpolar matrices, while the methoxy group might enhance UV stability.

Comparative Analysis with Related Compounds

2-Ethyl-5-Nitrobenzoic Acid (CAS No. 90564-19-5)

This nitro derivative (Table 2) exhibits higher molecular weight (195.17 g/mol) and density (1.3 g/cm³) due to the nitro group’s electron-withdrawing effects . Unlike the methoxy analog, its applications lean toward explosives and dyes, underscoring how substituent choice dictates functionality.

Table 2: Key Differences Between Methoxy and Nitro Derivatives

Property2-Ethyl-5-Methoxybenzoic Acid2-Ethyl-5-Nitrobenzoic Acid
Molecular Weight180.2 g/mol195.17 g/mol
DensityN/A1.3 g/cm³
Primary ApplicationsPharmaceuticals, AntioxidantsExplosives, Dyes

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